Cas no 40218-96-0 (Piperazine,1-[bis(4-fluorophenyl)methyl]-4-(3-phenyl-2-propen-1-yl)-)
40218-96-0 structure
Product Name:Piperazine,1-[bis(4-fluorophenyl)methyl]-4-(3-phenyl-2-propen-1-yl)-
CAS-Nr.:40218-96-0
MF:C26H26F2N2
MW:404.494853496552
CID:330675
PubChem ID:941361
Update Time:2025-04-19
Piperazine,1-[bis(4-fluorophenyl)methyl]-4-(3-phenyl-2-propen-1-yl)- Chemische und physikalische Eigenschaften
Namen und Kennungen
-
- Piperazine,1-[bis(4-fluorophenyl)methyl]-4-(3-phenyl-2-propen-1-yl)-
- 1-[bis(4-fluorophenyl)methyl]-4-(3-phenylprop-2-enyl)piperazine
- 1-[bis(4-fluorophenyl)methyl]-4-cinnamylpiperazine
- Prestwick3_000312
- Flunarizina [INN-Spanish]
- R14950
- NCGC00018102-06
- UNII-R7PLA2DM0J
- Flunarizinum
- BRD-K29582677-300-05-6
- CHEBI:135652
- BSPBio_000304
- FLUNARIZINE [MI]
- DB04841
- 1-[Bis-(4-fluoro-phenyl)-methyl]-4-(3-phenyl-allyl)-piperazine(Flunarizine)
- 1-[Bis(4-fluorophenyl)methyl]-4-[(2Z)-3-phenyl-2-propen-1-yl]piperazine
- SBI-0050510.P003
- BRD-K29582677-300-06-4
- CHEMBL30008
- 1-[Bis(4-fluorophenyl)methyl]-4-[(2E)-3-phenyl-2-propenyl]piperazine
- 4-((2E)-3-phenylprop-2-enyl)-1-[bis(4-fluorophenyl)methyl]piperazine
- SCHEMBL43441
- NCGC00024308-06
- 1-(Bis(4-fluorophenyl)methyl)-4-cinnamylpiperazine
- 1-[bis(4-fluorophenyl)methyl]-4-[(E)-cinnamyl]piperazine
- AB00053586_17
- Prestwick2_000312
- (E)-1-(Bis(4-fluorophenyl)methyl)-4-(3-phenyl-2-propenyl)piperazine
- NCGC00024308-07
- Q416237
- BSPBio_001341
- 52468-60-7
- BRD-K29582677-001-02-7
- Flunarizine2HCl
- FLUNARIZINE [WHO-DD]
- EN300-22842458
- DTXSID6045616
- Spectrum5_001570
- N07CA03
- BSPBio_003096
- BDBM50017702
- Flunarizinum [INN-Latin]
- NCGC00018102-07
- 40218-96-0
- NCGC00018102-04
- SCHEMBL43440
- D07971
- 1-[bis(4-fluorophenyl)methyl]-4-cinnamyl- piperazine
- 1-(bis(4-fluorophenyl)methyl)-4-((2E)-3-phenylprop-2-en-1-yl)piperazine
- Piperazine, 1-(bis(4-fluorophenyl)methyl)-4-(3-phenyl-2-propenyl)-, (E)-
- Narzine
- 1-[bis(4-fluorophenyl)methyl]-4-[(2E)-3-phenylprop-2-en-1-yl]piperazine
- DTXCID4025616
- NCGC00024308-04
- Flunarizine (INN)
- CS-0013608
- (Z)-Flunarizine
- CCG-204617
- AB00053586-15
- HMS2089H21
- (E)-1-[Bis-(p-fluorophenyl)methyl]-4-cinnamylpiperazine
- Tox21_110825_1
- NCGC00018102-05
- Piperazine, 1-[bis(4-fluorophenyl)methyl]-4-(3-phenyl-2-propenyl)-, (E)-
- A899896
- Lopac0_000527
- AB00053586_16
- Tox21_110825
- (E)-1-(BIS-(P-FLUOROPHENYL)METHYL)-4-CINNAMYLPIPERAZINE
- CAS-52468-60-7
- EINECS 254-842-0
- AS-75845
- NCGC00024308-05
- AC-1283
- GTPL12488
- AKOS015960783
- 1-[Bis-(4-fluoro-phenyl)-methyl]-4-(3-phenyl-allyl)-piperazine
- SDCCGSBI-0050510.P004
- Piperazine, 1-(bis(4-fluorophenyl)methyl)-4-(3-phenyl-2-propenyl)-
- NCGC00018102-12
- HMS1791D03
- IDI1_033811
- IDI1_000043
- 1-[Bis-(4-fluoro-phenyl)-methyl]-4-((E)-3-phenyl-allyl)-piperazine
- Flunarizina
- Sibelium
- flunarizine
- HY-B0358
- NCGC00018102-08
- SMANXXCATUTDDT-QPJJXVBHSA-N
- cid_6365505
- NCGC00018102-24
- NCGC00018102-09
- CHEBI:92209
- NCGC00018102-10
- 1-[bis-(4-Fluorophenyl)methyl]-4-cinnamylpiperazine
- R7PLA2DM0J
- EINECS 257-937-5
- HMS1361D03
- NS00003460
- BCBcMAP01_000120
- 1-[bis(4-fluorophenyl)methyl]-4-[(E)-3-phenylprop-2-enyl]piperazine
- Flunarizine [INN:BAN]
- Sibelium (TN)
- D93478
- HMS1989D03
- Piperazine, 1-[bis(4-fluorophenyl)methyl]-4-[(2E)-3-phenyl-2-propenyl]-
- BPBio1_000336
- FLUNARIZINE [INN]
- BRD-K12184470-300-01-8
-
- Inchi: 1S/C26H26F2N2/c27-24-12-8-22(9-13-24)26(23-10-14-25(28)15-11-23)30-19-17-29(18-20-30)16-4-7-21-5-2-1-3-6-21/h1-15,26H,16-20H2/b7-4+
- InChI-Schlüssel: SMANXXCATUTDDT-QPJJXVBHSA-N
- Lächelt: FC1C=CC(=CC=1)C(C1C=CC(=CC=1)F)N1CCN(C/C=C/C2C=CC=CC=2)CC1
Berechnete Eigenschaften
- Genaue Masse: 404.20640516g/mol
- Monoisotopenmasse: 404.20640516g/mol
- Isotopenatomanzahl: 0
- Anzahl der Spender von Wasserstoffbindungen: 0
- Anzahl der Akzeptoren für Wasserstoffbindungen: 4
- Schwere Atomanzahl: 30
- Anzahl drehbarer Bindungen: 6
- Komplexität: 487
- Anzahl kovalent gebundener Einheiten: 1
- Definierte Atom-Stereozentrenzahl: 0
- Undefined Atom Stereocenter Count: 0
- Definierter Bond-Stereozentrenzahl: 1
- Undefined Bond Stereocenter Count: 0
- XLogP3: 6
- Topologische Polaroberfläche: 6.5Ų
Piperazine,1-[bis(4-fluorophenyl)methyl]-4-(3-phenyl-2-propen-1-yl)- Verwandte Literatur
-
Gargi Nikhil Vaidya,Ramesh Hiralal Choudhary,Mithilesh Nagpure,Shyam Kumar Lokhande,Pooja Rana,Dinesh Kumar Green Chem. 2022 24 3977
-
2. Palladium catalyzed intermolecular hydroamination of 1-substituted allenes: an atom-economical method for the synthesis of N-allylaminesJohn F. Beck,Danielle C. Samblanet,Joseph A. R. Schmidt RSC Adv. 2013 3 20708
-
3. Synthesis of 7-benzylideneoctahydro-2H-pyrido[1,2-a]pyrazines, bicyclic analogues of the calcium antagonist flunarizineM. Ashty Saleh,Frans Compernolle,Suzanne Toppet,Georges J. Hoornaert J. Chem. Soc. Perkin Trans. 1 1995 369
-
Masrat Maswal,Oyais Ahmad Chat,Suraya Jabeen,Uzma Ashraf,Rohi Masrat,Rais Ahmad Shah,Aijaz Ahmad Dar RSC Adv. 2015 5 7697
-
Jessie S. da Costa,Roger K. Braun,Pedro A. Horn,Diogo S. Lüdtke,Angélica V. Moro RSC Adv. 2016 6 59935
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